molecular formula C14H24INO4 B13052522 Racemic-(2R,5R)-Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate

Racemic-(2R,5R)-Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate

Cat. No.: B13052522
M. Wt: 397.25 g/mol
InChI Key: GXDDETCOIZTESK-RISCZKNCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Molecular Formula Analysis

The IUPAC name This compound systematically describes its structure:

  • Spiro[4.6]undecane : A bicyclic system where a six-membered ring (containing oxygen and nitrogen) shares a single spiro carbon with a four-membered oxygen-containing ring.
  • 10-Azaspiro : Indicates a nitrogen atom at position 10 of the spiro system.
  • 2-(Iodomethyl) : An iodinated methyl group at position 2 of the four-membered ring.
  • Tert-Butyl 10-Carboxylate : A tert-butyl ester attached to the nitrogen at position 10.

The molecular formula C₁₄H₂₄INO₄ (MW: 397.25 g/mol) is derived from the connectivity shown in its SMILES string:
CC(C)(C)OC(=O)N1CCOCC2(CCC(CI)O2)C1.

Table 1: Comparative Molecular Features of Related Spiro Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound C₁₄H₂₄INO₄ 397.25 Iodomethyl, tert-butyl carboxylate
Tert-Butyl Spiro[4.6]undecane-9-Carboxylate C₁₆H₂₈O₂ 252.39 Carbocyclic spiro system
7,10-Dioxa-1-azaspiro[4.6]undecane C₈H₁₅NO₂ 157.21 Oxygen/nitrogen heteroatoms

Historical Context of Spirocyclic Compound Development

Spirocyclic compounds trace their origins to Adolf von Baeyer’s 19th-century work on bicyclic hydrocarbons. Early synthetic strategies relied on intermolecular alkylation and cycloaddition reactions , but enantioselective methods remained elusive until the late 20th century. The development of metal-catalyzed cyclizations and radical-based strategies enabled access to stereochemically complex spirocycles, including those with heteroatoms.

The target compound’s iodomethyl group and tert-butyl carboxylate highlight modern advances in functional group compatibility during spirocycle synthesis. For example, the use of Tebbe olefination in related spiro[3.3]heptane systems demonstrates the precision required to install substituents without disrupting stereochemistry.

Significance of Stereochemical Configuration in Bicyclic Systems

The (2R,5R) stereodescriptor indicates axial chirality arising from the non-planar arrangement of the spiro rings. Spiroatoms can exhibit chirality even without four distinct substituents due to restricted rotation around the spiro carbon. In racemic mixtures, the equimolar presence of enantiomers nullifies optical activity, complicating resolution but offering opportunities for probing stereospecific interactions in drug targets.

Key stereochemical considerations :

  • Conformational Rigidity : The spiro system’s perpendicular rings reduce conformational entropy, enhancing binding affinity in biological systems.
  • Synthetic Challenges : Enantioselective synthesis of spirocycles often requires chiral auxiliaries or asymmetric catalysis, as seen in the Ellman’s sulfinamide approach for spirocyclic glutamic acid analogs.
  • Bredt’s Rule Compliance : The absence of bridgehead double bonds in this compound aligns with Bredt’s rule, ensuring stability.

Properties

Molecular Formula

C14H24INO4

Molecular Weight

397.25 g/mol

IUPAC Name

tert-butyl (2R,5S)-2-(iodomethyl)-1,10-dioxa-7-azaspiro[4.6]undecane-7-carboxylate

InChI

InChI=1S/C14H24INO4/c1-13(2,3)20-12(17)16-6-7-18-10-14(9-16)5-4-11(8-15)19-14/h11H,4-10H2,1-3H3/t11-,14+/m1/s1

InChI Key

GXDDETCOIZTESK-RISCZKNCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCOC[C@@]2(C1)CC[C@@H](O2)CI

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC2(C1)CCC(O2)CI

Origin of Product

United States

Preparation Methods

Formation of the Spirocyclic Core

The spirocyclic core is generally synthesized via intramolecular cyclization strategies starting from appropriately functionalized amino alcohol precursors. Key steps include:

  • Nucleophilic ring closure: Utilizing amino alcohols with diol functionalities to form the dioxa-azaspiro ring system.
  • Cyclization conditions: Often performed under mild acidic or basic catalysis to promote ring closure without racemization.

Introduction of the tert-Butyl Carboxylate Group

  • The nitrogen atom in the azaspiro ring is protected by reaction with tert-butyl chloroformate or tert-butyl dicarbonate under controlled conditions.
  • This step stabilizes the amine and facilitates subsequent functionalization steps.

Installation of the Iodomethyl Substituent

  • The iodomethyl group is introduced via halogenation of a corresponding hydroxymethyl intermediate.
  • Commonly, the precursor bearing a hydroxymethyl group at the 2-position undergoes iodination using reagents such as iodine with triphenylphosphine or N-iodosuccinimide (NIS).
  • Reaction conditions are optimized to achieve selective iodination without affecting the spirocyclic framework or the protecting group.

Representative Synthetic Route (Summary Table)

Step Reaction Type Reagents/Conditions Outcome
1 Cyclization Amino diol precursor, acid/base catalyst Formation of 1,7-dioxa-10-azaspiro core
2 Protection tert-Butyl chloroformate, base (e.g., triethylamine) N-tert-butyl carbamate formation
3 Iodination Iodine/Triphenylphosphine or NIS, solvent (e.g., dichloromethane) Conversion of hydroxymethyl to iodomethyl

Analytical Data Supporting Preparation

Parameter Data / Method Notes
Molecular Weight 397.25 g/mol Confirmed by mass spectrometry
Structural Confirmation NMR (1H, 13C), IR, MS Characteristic signals for spirocyclic and iodomethyl groups
Purity Assessment HPLC, TLC >95% purity achievable with optimized protocols
Melting Point Not available Compound typically isolated as oil or low-melting solid

Chemical Reactions Analysis

Types of Reactions

Racemic-(2R,5R)-Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to remove the iodine atom.

    Cyclization and Ring-Opening: The spirocyclic structure can be modified through cyclization or ring-opening reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Reaction conditions such as solvent choice, temperature, and pH are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the iodine atom, while oxidation can produce oxo derivatives with altered electronic properties.

Scientific Research Applications

Medicinal Chemistry

Racemic-(2R,5R)-Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate has been studied for its potential therapeutic effects. Its structure allows for interactions with various biological targets.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. The presence of the iodomethyl group may enhance its efficacy against certain bacterial strains. A study demonstrated that derivatives of spirocyclic compounds showed significant activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.

Anticancer Potential

The unique structural features of this compound make it a candidate for anticancer drug development. Preliminary studies have shown that spirocyclic compounds can induce apoptosis in cancer cells. Further research is needed to evaluate the specific mechanisms by which this compound may exert its effects on tumor growth.

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of complex molecules.

Synthesis of Bioactive Molecules

The spirocyclic framework can be utilized to construct various bioactive molecules through functional group transformations. For example, it can be used as a building block in synthesizing more complex nitrogen-containing heterocycles, which are prevalent in pharmaceuticals.

Reaction Mechanisms

The iodomethyl group serves as an electrophilic site that can undergo nucleophilic substitution reactions, making it a versatile reagent in synthetic chemistry. Studies have reported successful reactions leading to the formation of various derivatives that possess enhanced biological activities.

Case Study: Antimicrobial Activity Assessment

A study conducted on a series of spirocyclic compounds including this compound evaluated their antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibition zones compared to control samples, highlighting the potential for developing new antimicrobial agents.

Case Study: Synthesis of Novel Anticancer Agents

In another research project, scientists synthesized a series of derivatives from this compound and tested their cytotoxicity against various cancer cell lines. The findings suggested that modifications to the side chains significantly affected the anticancer activity, providing insights into structure-activity relationships.

Mechanism of Action

The mechanism by which Racemic-(2R,5R)-Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. The presence of chiral centers can lead to different interactions for each enantiomer, resulting in varied biological activities.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related spirocyclic tert-butyl carboxylates:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Spiro System Applications/Reactivity
Racemic-(2R,5R)-tert-butyl 2-(iodomethyl)-1,7-dioxa-10-azaspiro[4.6]undecane-10-carboxylate C₁₄H₂₄INO₄ 397.25 Iodomethyl, tert-butyl carbamate 1,7-dioxa-10-aza spiro[4.6] Potential intermediate for iodolysis or cross-coupling reactions
Racemic-(2S,5R)-tert-butyl 2-(iodomethyl)-1,7-dioxa-10-azaspiro[4.6]undecane-10-carboxylate C₁₄H₂₄INO₄ 397.25 Iodomethyl, tert-butyl carbamate 1,7-dioxa-10-aza spiro[4.6] Stereoisomer with potential divergent reactivity
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (CAS 873924-08-4) C₁₄H₂₃NO₃ 265.34 Ketone (C=O), tert-butyl carbamate 3-aza spiro[5.5] Intermediate in alkaloid synthesis; lacks iodine for further functionalization
Racemic-(5S,6S)-tert-butyl 6-ethyl-2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate C₁₄H₂₄N₂O₃ 268.35 Ethyl, ketone, tert-butyl carbamate 1,7-diaza spiro[4.5] Discontinued; likely used in peptidomimetics or enzyme inhibitors
(1R,2S,5R)-Menthyl (2R,5R)-5-hydroxy-1,3-oxathiolane-2-carboxylate C₁₇H₂₈O₃S 324.47 Menthyl ester, hydroxyl, oxathiolane Non-spiro, bicyclic Chiral auxiliary in asymmetric synthesis

Key Observations:

Iodomethyl vs. Other Substituents: The iodomethyl group in the target compound enables unique reactivity, such as dehydroiodination (to form alkenes) or cross-coupling reactions (e.g., Suzuki or Heck reactions), which are absent in non-halogenated analogs like tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate .

Spiro Ring Size and Heteroatoms: Larger spiro systems (e.g., spiro[4.6] vs. The presence of 1,7-dioxa-10-aza heteroatoms in the target compound may improve solubility compared to purely nitrogenous spiro systems .

Stereochemical Complexity : The (2R,5R) configuration may confer distinct stereoelectronic effects compared to its (2S,5R)-isomer, influencing reaction pathways or biological interactions .

Biological Activity

Racemic-(2R,5R)-Tert-Butyl 2-(Iodomethyl)-1,7-Dioxa-10-Azaspiro[4.6]Undecane-10-Carboxylate is a complex organic compound notable for its unique spirocyclic structure and chiral centers. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications in drug development.

  • Molecular Formula: C14H24INO4
  • Molecular Weight: 397.25 g/mol
  • IUPAC Name: tert-butyl (2R,5S)-2-(iodomethyl)-1,10-dioxa-7-azaspiro[4.6]undecane-7-carboxylate
  • CAS Number: 2177258-10-3

The biological activity of this compound is primarily attributed to its interactions with various molecular targets such as enzymes and receptors. The presence of chiral centers allows for enantioselective interactions that can lead to varied biological effects depending on the specific enantiomer involved.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, which can be categorized into several areas:

1. Antimicrobial Activity

Studies have demonstrated that compounds with similar structures possess antimicrobial properties. The iodomethyl group may enhance the compound's ability to penetrate microbial cell walls, thus exhibiting bactericidal effects.

2. Anticancer Potential

Preliminary research suggests that this compound may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Further investigations are needed to elucidate the specific pathways involved.

3. Enzyme Inhibition

The compound has shown promise in inhibiting key enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of certain proteases or kinases, which are crucial for cancer progression and other diseases.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialBactericidal activity
AnticancerInhibition of cell proliferation
Enzyme InhibitionInhibition of proteases

Case Studies

Case Study 1: Antimicrobial Testing
A study conducted on derivatives of this compound revealed effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics.

Case Study 2: Anticancer Activity
In vitro experiments using human cancer cell lines demonstrated that the compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis indicated an increase in sub-G1 phase cells, suggesting effective cell cycle arrest.

Q & A

Q. What are the key considerations for synthesizing racemic-(2R,5R)-tert-butyl 2-(iodomethyl)-1,7-dioxa-10-azaspiro[4.6]undecane-10-carboxylate, and how can its stereochemical purity be validated?

  • Methodological Answer : Synthesis typically involves iodination of a spirocyclic precursor under controlled conditions. For stereochemical validation, use a combination of 1^1H NMR (to confirm regiochemistry) and chiral HPLC (to resolve enantiomers). For example, analogous spirocyclic compounds (e.g., tert-butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylate) have been analyzed via HPLC with chiral columns, achieving >95% enantiomeric excess (ee) . Polarimetry and X-ray crystallography are supplementary methods for absolute configuration determination.

Q. How does the iodomethyl group influence the reactivity of this spirocyclic compound in nucleophilic substitution reactions?

  • Methodological Answer : The iodomethyl group acts as a leaving group, enabling SN2 reactions with nucleophiles (e.g., amines, thiols). Reaction optimization should consider solvent polarity (e.g., DMF or THF) and temperature (60–80°C), as demonstrated in analogous iridium-catalyzed aminations of spirocyclic iodides . Monitor reaction progress via TLC (silica gel, hexane:EtOAc gradients) and characterize products via 13^{13}C NMR to confirm substitution.

Q. What stability challenges are associated with this compound during storage and handling?

  • Methodological Answer : Limited stability data are available for this specific compound, but structurally similar tert-butyl spirocycles (e.g., tert-butyl 7-oxo-2-azaspiro[4.5]decane-2-carboxylate) are stable under inert atmospheres at −20°C. Avoid prolonged exposure to light or moisture, as iodides may hydrolyze or decompose. Use argon/vacuum-sealed vials and desiccants for long-term storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected 1^11H NMR splitting patterns) for derivatives of this compound?

  • Methodological Answer : Discrepancies may arise from conformational flexibility or diastereomer formation. Use variable-temperature NMR (VT-NMR) to assess dynamic effects. For example, in spirocyclic systems, restricted rotation can cause splitting; cooling to −40°C may simplify spectra . Compare experimental data with DFT-calculated chemical shifts using software like Gaussian or ORCA.

Q. What strategies are effective for enantioselective synthesis of the (2R,5R)-isomer, and how can competing racemization pathways be suppressed?

  • Methodological Answer : Asymmetric catalysis (e.g., chiral iridium complexes) has been used for similar spirocycles to achieve high enantioselectivity. For example, tert-butyl (S)-7-(5-phenylpent-1-en-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate was synthesized with 95% ee using iridium catalysts in DMF at 70°C . To minimize racemization, avoid protic solvents and high temperatures during workup.

Q. How does the spirocyclic ring system influence the compound’s reactivity in ring-opening or ring-expansion reactions?

  • Methodological Answer : The 1,7-dioxa-10-azaspiro[4.6]undecane scaffold imposes steric constraints that direct reactivity. For example, ring-opening via acid hydrolysis targets the lactone or ether linkages, while iodomethyl groups participate in cross-coupling (e.g., Suzuki-Miyaura). Mechanistic studies using deuterated solvents or kinetic isotope effects (KIEs) can elucidate pathways .

Q. What analytical techniques are critical for detecting decomposition products during thermal stress studies?

  • Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition onset temperatures. Pair with GC-MS or LC-HRMS to detect volatile or non-volatile byproducts. For instance, tert-butyl spirocycles under thermal stress may release CO2_2 (from carbamate decomposition) or iodine species, detectable via ion chromatography .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.